molecular formula C25H30N2O4S2 B11659272 Ethyl {[7-tert-butyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Ethyl {[7-tert-butyl-3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Cat. No.: B11659272
M. Wt: 486.7 g/mol
InChI Key: OGQHANAFHPGZDO-UHFFFAOYSA-N
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Description

ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of benzothieno[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. The starting materials often include substituted benzothiophenes and pyrimidines, which undergo various reactions such as alkylation, acylation, and cyclization under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or anti-viral properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}PROPIONATE
  • ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}BUTYRATE

Uniqueness

ETHYL 2-{[7-(TERT-BUTYL)-3-(4-METHOXYPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETATE is unique due to its specific structural features, such as the presence of a tert-butyl group and a methoxyphenyl group. These features may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C25H30N2O4S2

Molecular Weight

486.7 g/mol

IUPAC Name

ethyl 2-[[7-tert-butyl-3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C25H30N2O4S2/c1-6-31-20(28)14-32-24-26-22-21(18-12-7-15(25(2,3)4)13-19(18)33-22)23(29)27(24)16-8-10-17(30-5)11-9-16/h8-11,15H,6-7,12-14H2,1-5H3

InChI Key

OGQHANAFHPGZDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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